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molecular formula C15H12N2O3S B8809135 1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-

Cat. No. B8809135
M. Wt: 300.3 g/mol
InChI Key: IBQWPMMKADOYIX-UHFFFAOYSA-N
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Patent
US07943616B2

Procedure details

A solution of lithium diisopropylamine {prepared by treating a solution of diisopropylamine (33.6 mL) in tetrahydrofuran (250 mL) with butyl lithium in hexanes (70.4 mL, 2.5M) at −35° C., at −75° C., was treated dropwise with a solution of 1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine [40 g, Reference Example 9(a)] in dry tetrahydrofuran (250 mL) at −75° C. whilst maintaining the reaction temperature below −60° C. After stirring at −75° C. for 3 hours the reaction mixture was allowed to warm to 5° C. over 2 hours then recooled to −75° C. and then treated with dimethylformamide (62 mL). The reaction mixture was left to warm to room temperature over 1 hour then poured into hydrochloric acid (800 mL, 1%) and then evaporated to remove the tetrahydrofuran. The resulting suspension was filtered and the solid was washed with water, then dried and then was subjected to flash column chromatography on silica eluting with dichloromethane to give the title compound (24.37 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
70.4 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
62 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li].C(NC(C)C)(C)C.C([Li])CCC.[C:21]1([CH3:39])[CH:26]=[CH:25][C:24]([S:27]([N:30]2[C:34]3=[N:35][CH:36]=[CH:37][CH:38]=[C:33]3[CH:32]=[CH:31]2)(=[O:29])=[O:28])=[CH:23][CH:22]=1.Cl.[O:41]1CCC[CH2:42]1>CN(C)C=O>[C:21]1([CH3:39])[CH:22]=[CH:23][C:24]([S:27]([N:30]2[C:34]3=[N:35][CH:36]=[CH:37][CH:38]=[C:33]3[CH:32]=[C:31]2[CH:42]=[O:41])(=[O:29])=[O:28])=[CH:25][CH:26]=1 |f:0.1,^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Step Two
Name
Quantity
33.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Name
hexanes
Quantity
70.4 mL
Type
solvent
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=CC=2C1=NC=CC2)C
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
62 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
After stirring at −75° C. for 3 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the reaction temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 5° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then recooled to −75° C.
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C(=CC=2C1=NC=CC2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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